![molecular formula C19H39NO8 B605467 Amino-PEG6-t-butyl ester CAS No. 1286281-32-0](/img/structure/B605467.png)
Amino-PEG6-t-butyl ester
Overview
Description
Amino-PEG6-t-butyl ester is a PEG derivative containing an amino group with a t-butyl protected carboxyl group . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Synthesis Analysis
This compound can be used for bioconjugation or as a building block for synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation .Molecular Structure Analysis
The molecular formula of this compound is C19H39NO8 . It is a heterobifunctional, PEGylated crosslinker featuring an amino group at one end and t-butyl-protected carboxyl group at the other .Chemical Reactions Analysis
The amino group of this compound is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical And Chemical Properties Analysis
This compound is a liquid with a refractive index of 1.4562 and a density of 1.06581 g/mL . Its molecular weight is 409.51 g/mol .Mechanism of Action
Target of Action
Amino-PEG6-t-butyl ester is a heterobifunctional, PEGylated crosslinker . It features an amino group at one end and a t-butyl-protected carboxyl group at the other . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) . These targets play a crucial role in bioconjugation or as building blocks for the synthesis of small molecules, conjugates of small molecules and/or biomolecules .
Mode of Action
The compound interacts with its targets through its reactive amino group . The t-butyl-protected carboxyl group can be deprotected under acidic conditions . This interaction results in the formation of a stable bond between the compound and its target, facilitating the process of bioconjugation .
Biochemical Pathways
It’s known that the compound is used in the synthesis of small molecules, conjugates of small molecules and/or biomolecules . Therefore, it can be inferred that the compound may influence various biochemical pathways depending on the specific molecules it is conjugated with.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the compound’s action is the successful bioconjugation of target molecules . This can lead to the synthesis of small molecules, conjugates of small molecules and/or biomolecules . Examples of applications include its synthetic incorporation into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. The t-butyl-protected carboxyl group in the compound can be deprotected under acidic conditions . Therefore, the pH of the environment can influence the compound’s action, efficacy, and stability. Furthermore, the compound is stored at −20°C , suggesting that temperature could also be a significant environmental factor.
Future Directions
Amino-PEG6-t-butyl ester can be used for bioconjugation or as a building block for synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation . This suggests potential future applications in the field of medicinal chemistry and drug delivery.
properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO8/c1-19(2,3)28-18(21)4-6-22-8-10-24-12-14-26-16-17-27-15-13-25-11-9-23-7-5-20/h4-17,20H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSFECNPSLZGGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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